molecular formula C7H13ClF3N B12071314 2-(Trifluoromethyl)cyclohexanamine hydrochloride

2-(Trifluoromethyl)cyclohexanamine hydrochloride

Cat. No.: B12071314
M. Wt: 203.63 g/mol
InChI Key: SASXCISXVMPRCP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexanamine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the cyclohexane ring, with an amine functional group and a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and bioavailability . Its stereoisomer, (1R,2S)-2-(trifluoromethyl)cyclohexanamine hydrochloride (CAS 920966-20-7), has a molecular weight of 203.64 g/mol and is used in enantioselective synthesis .

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

2-(trifluoromethyl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-3-1-2-4-6(5)11;/h5-6H,1-4,11H2;1H

InChI Key

SASXCISXVMPRCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another approach involves the alkylation of ammonia using cyclohexanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce cyclohexylamines .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
2-(Trifluoromethyl)cyclohexanamine HCl 920966-20-7 C₇H₁₃ClF₃N 203.64 2-CF₃ on cyclohexane Chiral synthesis, drug intermediates
trans-4-(Trifluoromethyl)cyclohexanamine HCl 1218943-32-8 C₇H₁₃ClF₃N 203.64 4-CF₃ (trans) Materials science
2-(2-Fluorophenoxy)cyclohexanamine HCl 1306603-32-6 C₁₂H₁₇ClFNO 245.72 2-fluorophenoxy Receptor-targeted agents
N-(2,2,2-Trifluoroethyl)cyclohexanamine HCl 1835746-08-1 C₈H₁₅ClF₃N 217.66 -CH₂CH₂CF₃ side chain Flexible enzyme targeting
3-Fluoro Deschloroketamine HCl 2657761-24-3 C₁₃H₁₆ClFNO 257.7 3-fluorophenyl + ketone Neuroscience research

Research Findings and Trends

  • Metabolic Stability: Compounds with -CF₃ groups (e.g., 2-(trifluoromethyl)cyclohexanamine HCl) exhibit enhanced metabolic stability due to resistance to oxidative degradation compared to non-fluorinated or difluorinated analogs .
  • Stereochemical Impact : The (1R,2S) configuration of the target compound improves enantiomeric excess in asymmetric synthesis, whereas trans-4-CF₃ isomers show better crystallinity for materials applications .
  • Toxicological Gaps : Many fluorinated cyclohexanamines (e.g., thiophene fentanyl HCl) lack comprehensive toxicity data, highlighting the need for further studies .

Biological Activity

2-(Trifluoromethyl)cyclohexanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 2-(Trifluoromethyl)cyclohexanamine hydrochloride features a cyclohexane ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl (-CF3) moiety is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

The biological activity of 2-(Trifluoromethyl)cyclohexanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group can facilitate stronger binding interactions due to increased electron-withdrawing effects, potentially leading to enhanced receptor affinity and selectivity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with inflammation, pain, or other physiological functions.

Biological Activity and Research Findings

Research has highlighted several areas where 2-(Trifluoromethyl)cyclohexanamine hydrochloride exhibits significant biological activity:

  • Anti-cancer Activity :
    • Studies on related trifluoromethyl-substituted compounds have shown promising anti-cancer properties. For instance, isoxazole derivatives with trifluoromethyl groups demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7), suggesting that similar effects may be observed with 2-(Trifluoromethyl)cyclohexanamine hydrochloride due to its structural characteristics .
  • Neuropharmacological Effects :
    • Compounds with cyclohexylamine structures have been investigated for their potential neuropharmacological effects. The modulation of neurotransmitter systems could be a possible pathway through which 2-(Trifluoromethyl)cyclohexanamine hydrochloride exerts its effects .
  • Inflammatory Response Modulation :
    • There is evidence suggesting that similar compounds can modulate inflammatory responses by inhibiting monocyte migration and macrophage infiltration in animal models . This indicates potential therapeutic applications in treating inflammatory diseases.

Study on Antagonist Activity

A study focused on a related cyclohexylamine compound demonstrated significant inhibition of monocyte/macrophage infiltration in models of inflammation. Doses ranging from 1 to 100 mg/kg resulted in up to 78% inhibition of cellular influx, indicating strong anti-inflammatory potential . This suggests that 2-(Trifluoromethyl)cyclohexanamine hydrochloride could exhibit similar effects, warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
2-(Trifluoromethyl)cyclohexanaminePotential anti-cancerEnzyme inhibition, receptor modulation
BMS-741672CCR2 antagonistInhibition of monocyte migration
Isoxazole derivativesAnti-cancerInduction of apoptosis

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